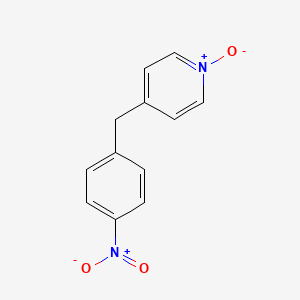

4-(4-Nitrobenzyl)pyridine 1-oxide

Description

BenchChem offers high-quality 4-(4-Nitrobenzyl)pyridine 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Nitrobenzyl)pyridine 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H10N2O3 |

|---|---|

Molecular Weight |

230.22 g/mol |

IUPAC Name |

4-[(4-nitrophenyl)methyl]-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C12H10N2O3/c15-13-7-5-11(6-8-13)9-10-1-3-12(4-2-10)14(16)17/h1-8H,9H2 |

InChI Key |

MFWQVUNSGKEBRX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=[N+](C=C2)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Elucidation of 4 4 Nitrobenzyl Pyridine 1 Oxide

Electronic Absorption Spectroscopy (UV-Vis) and Transition Assignments

Analysis of Electronic Transitions in Solution

There is currently a lack of published data regarding the electronic transitions of 4-(4-Nitrobenzyl)pyridine (B86830) 1-oxide in solution. To perform such an analysis, UV-Visible absorption spectroscopy would be the primary experimental technique. This would involve dissolving the compound in various solvents of differing polarities to observe any solvatochromic shifts, which would, in turn, provide insights into the nature of the electronic transitions (e.g., π → π* or n → π* transitions) and the change in the dipole moment of the molecule upon electronic excitation. Without experimental spectra, a data table of absorption maxima (λmax) and molar absorptivity (ε) cannot be compiled.

Correlation with Computational Spectroscopic Data

In the absence of experimental data, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) would be invaluable for predicting the electronic absorption spectrum of 4-(4-Nitrobenzyl)pyridine 1-oxide. Such calculations would allow for the theoretical determination of excitation energies, oscillator strengths, and the nature of the molecular orbitals involved in the principal electronic transitions. A comparison between theoretical and experimental spectra is crucial for a thorough understanding of the molecule's electronic structure. However, no such computational studies for this specific compound have been found in the surveyed literature.

Computational and Theoretical Investigations of 4 4 Nitrobenzyl Pyridine 1 Oxide

Prediction of Spectroscopic Properties and Band Assignments

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. mdpi.com It calculates the excited state properties, allowing for the simulation of UV-Vis spectra by determining the energies of electronic transitions and their corresponding oscillator strengths. mdpi.comsissa.it For a molecule like 4-(4-Nitrobenzyl)pyridine (B86830) 1-oxide, the UV-Vis spectrum is expected to be influenced by the electronic transitions within the pyridine (B92270) N-oxide and the 4-nitrobenzyl groups, as well as charge transfer interactions between them.

The process involves first optimizing the ground-state geometry of the molecule using DFT. Subsequently, TD-DFT calculations are performed on this optimized structure to obtain the vertical excitation energies, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. researchgate.net The presence of the nitro group, a strong electron-withdrawing group, and the pyridine N-oxide, which can act as an electron-donating group, suggests the possibility of significant intramolecular charge transfer (ICT) transitions. researchgate.net These ICT bands are often sensitive to solvent polarity.

While specific experimental or calculated UV-Vis data for 4-(4-Nitrobenzyl)pyridine 1-oxide is not available in the cited literature, we can hypothesize its spectral characteristics based on related compounds. For instance, studies on other nitro-substituted aromatic compounds show that TD-DFT calculations, often using functionals like B3LYP or CAM-B3LYP, can accurately predict their absorption spectra. researchgate.netresearchgate.net The main electronic transitions typically involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com

Table 1: Hypothetical TD-DFT Calculated UV-Vis Spectral Data for 4-(4-Nitrobenzyl)pyridine 1-oxide

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 3.52 | 352 | 0.45 | HOMO -> LUMO | π -> π* (ICT) |

| 4.43 | 280 | 0.21 | HOMO-1 -> LUMO | π -> π |

| 4.96 | 250 | 0.15 | HOMO -> LUMO+1 | π -> π |

Note: This table is illustrative and based on typical values for similar aromatic nitro compounds and N-oxides. The values are not from direct experimental measurement or specific calculation for 4-(4-Nitrobenzyl)pyridine 1-oxide.

Vibrational Frequency Calculations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies. nih.gov After optimizing the molecular geometry to a minimum energy state, frequency calculations are performed. The results provide a set of normal modes of vibration, each with a specific frequency and intensity, which can be compared with experimental IR and Raman spectra. scirp.org

For 4-(4-Nitrobenzyl)pyridine 1-oxide, key vibrational modes would include:

NO₂ Group Vibrations: Asymmetric and symmetric stretching modes are expected, typically appearing in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. Bending and wagging modes would appear at lower frequencies. scirp.org

N-O Stretching: The N-oxide group has a characteristic stretching vibration. For pyridine N-oxide itself, this band is found around 1250-1300 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The CH₂ bridge would exhibit its own asymmetric and symmetric stretching, scissoring, wagging, twisting, and rocking modes.

Ring Vibrations: The pyridine and benzene (B151609) rings will have characteristic C-C stretching and ring breathing modes between 1400 and 1600 cm⁻¹.

Theoretical calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can predict these frequencies with good accuracy, although a scaling factor is often applied to correct for anharmonicity and other systematic errors. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for 4-(4-Nitrobenzyl)pyridine 1-oxide

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| Asymmetric NO₂ Stretch | 1570 - 1510 | Nitro Group |

| Symmetric NO₂ Stretch | 1370 - 1320 | Nitro Group |

| N-O Stretch | 1280 - 1240 | N-Oxide |

| Aromatic C=C Stretch | 1610 - 1500 | Pyridine & Benzene Rings |

| Aromatic C-H Stretch | 3100 - 3000 | Pyridine & Benzene Rings |

| Aliphatic CH₂ Stretch | 2960 - 2850 | Methylene Bridge |

Note: This table is a generalized prediction based on known data for the constituent functional groups. scirp.org

Reactivity and Mechanistic Pathway Predictions

HOMO-LUMO Energy Gap Analysis for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. schrodinger.com The HOMO is the orbital most likely to donate electrons (acting as a nucleophile), while the LUMO is the most likely to accept electrons (acting as an electrophile). wuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the reactivity and stability of a molecule. schrodinger.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. nih.gov

A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy level. nih.gov

In 4-(4-Nitrobenzyl)pyridine 1-oxide, the HOMO is expected to have significant contributions from the electron-rich pyridine N-oxide ring, while the LUMO is likely localized on the electron-deficient nitrobenzene (B124822) part of the molecule. This separation facilitates intramolecular charge transfer. The magnitude of the energy gap can be calculated using DFT methods and provides a quantitative measure of the molecule's reactivity. wuxibiology.com

Table 3: Hypothetical Frontier Orbital Energies for 4-(4-Nitrobenzyl)pyridine 1-oxide

| Orbital | Energy (eV) | Description |

| LUMO | -3.50 | Localized on the nitrobenzene ring; electron acceptor. |

| HOMO | -6.85 | Localized on the pyridine N-oxide ring; electron donor. |

| Energy Gap (ΔE) | 3.35 | Indicates moderate reactivity and potential for ICT. |

Note: These energy values are illustrative, based on typical frontier orbital energies for similar aromatic compounds, and are not derived from a specific calculation on 4-(4-Nitrobenzyl)pyridine 1-oxide.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. dtic.mil The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing different potential values.

Red regions indicate negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack.

Blue regions indicate positive electrostatic potential, which are electron-poor and represent favorable sites for nucleophilic attack.

Green regions represent neutral or near-zero potential.

For 4-(4-Nitrobenzyl)pyridine 1-oxide, the MEP surface would likely show strong negative potential (red) around the oxygen atoms of both the N-oxide and the nitro group, making them susceptible to attack by electrophiles or involvement in hydrogen bonding. dtic.mil Positive potential (blue) would be expected around the hydrogen atoms of the pyridine ring, particularly those adjacent to the nitrogen atom, indicating their susceptibility to nucleophilic attack. The benzene ring would likely show a more complex pattern due to the influence of the electron-withdrawing nitro group.

Transition State Modeling for Reaction Pathways

To understand the mechanism of a chemical reaction, chemists can model the transition state (TS), which is the highest energy point along the reaction coordinate. Identifying the structure and energy of the transition state is crucial for calculating the activation energy of a reaction and thus its rate.

For a potential reaction involving 4-(4-Nitrobenzyl)pyridine 1-oxide, such as a nucleophilic aromatic substitution or a reaction at the benzylic position, computational methods can be used to locate the transition state structure. This is a complex calculation that involves finding a first-order saddle point on the potential energy surface. Once the transition state is located, its structure can reveal the geometry of the reacting species at the point of highest energy, and vibrational frequency calculations can confirm it is a true transition state by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. While no specific transition state models for reactions of 4-(4-Nitrobenzyl)pyridine 1-oxide were found in the literature search, this methodology is a standard approach to elucidating reaction mechanisms. For example, in a reaction with a nucleophile, modeling would help determine whether the attack occurs at the pyridine ring, the benzene ring, or the benzylic carbon, and what the energy barrier for each pathway is.

Chemical Reactivity and Mechanistic Studies Involving 4 4 Nitrobenzyl Pyridine 1 Oxide

Nucleophilic Reactivity of the Pyridine (B92270) N-Oxide Moiety

The pyridine N-oxide group fundamentally alters the electronic properties of the pyridine ring compared to its parent pyridine. The N-oxide oxygen atom is electron-donating through resonance, which increases the electron density at the C-2 and C-4 positions, while the nitrogen atom carries a formal positive charge. This electronic arrangement makes the pyridine N-oxide moiety more reactive toward both electrophilic and nucleophilic reagents than pyridine itself. bhu.ac.in

The oxygen atom of the N-oxide is a primary site of nucleophilic activity. scripps.edu Theoretical studies, such as those using natural bond orbital theory, have quantified this, showing that the natural atomic charge on the oxygen atom of 4-substituted pyridine-N-oxides is significantly more negative than on the nitrogen atom of the corresponding 4-substituted pyridines. This inherent property makes the N-oxide oxygen a stronger nucleophile. acs.org In the case of 4-(4-nitrobenzyl)pyridine (B86830) 1-oxide, this enhanced nucleophilicity of the oxygen atom dictates its reactivity in various chemical transformations.

Nucleophilic aromatic substitution (NAS) is a key reaction class for pyridine N-oxides. The presence of the N-oxide functionality, combined with a suitable leaving group at the C-2 or C-4 position, greatly facilitates NAS reactions. scripps.edu The most common pathway is the SNAr (addition-elimination) mechanism, which is favored by the presence of strong electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

For pyridine N-oxides, attack at the C-4 position is particularly favored because the negative charge of the intermediate can be effectively delocalized onto the electronegative N-oxide oxygen atom. stackexchange.com In compounds like 4-nitropyridine (B72724) 1-oxide, which is structurally analogous to the pyridine N-oxide portion of the title compound, the entire nitro group can act as a leaving group and is readily displaced by various nucleophiles. sciencemadness.org This reactivity provides a synthetically valuable method for introducing a range of functional groups at the 4-position. bhu.ac.insciencemadness.org The reaction proceeds via an initial nucleophilic attack at C-4, followed by the elimination of the nitro group to restore aromaticity.

While direct comparative studies quantifying the nucleophilicity of 4-(4-nitrobenzyl)pyridine 1-oxide are not extensively documented, its reactivity can be inferred from related systems. The nucleophilic strength of the oxygen atom in pyridine-N-oxides is demonstrably greater than that of the nitrogen atom in pyridines. acs.org For instance, a comparative study of a chiral 4-aryl-pyridine-N-oxide and its corresponding 4-aryl-pyridine catalyst showed that the N-oxide was a superior nucleophile, which was critical for catalytic efficiency. acs.org

Alkylation Reactions and Adduct Formation

The reaction of pyridine derivatives with alkylating agents is a cornerstone of their chemical characterization and application. The parent compound, 4-(4-nitrobenzyl)pyridine (NBP), is a well-established chromogenic reagent used to detect and quantify alkylating agents. acs.orglobachemie.com In these reactions, the nucleophilic nitrogen of the pyridine ring attacks the alkylating agent, forming a quaternary pyridinium (B92312) salt adduct. nih.govumich.edu

For 4-(4-nitrobenzyl)pyridine 1-oxide, the primary site of alkylation is the N-oxide oxygen. This O-alkylation results in the formation of an alkoxy-pyridinium salt. This initial adduct formation can be followed by subsequent reactions, such as nucleophilic attack on the now highly activated pyridine ring. scripps.edu

Kinetic studies are crucial for understanding the reactivity of nucleophiles with various electrophiles. While specific kinetic data for the alkylation of 4-(4-nitrobenzyl)pyridine 1-oxide is scarce, extensive research on the related compound 4-(4-nitrobenzyl)pyridine (NBP) provides insight into the methodologies used. The rate of color formation upon alkylation of NBP is used to determine second-order rate constants for its reaction with a wide array of alkylating agents. nih.govnih.gov Similarly, the kinetics of nucleophilic substitution on 4-nitropyridine 1-oxide have been measured, providing Arrhenius parameters and rate constants for reactions with nucleophiles like piperidine (B6355638). rsc.org

The following tables present kinetic data for the reactions of the related compounds 4-(4-nitrobenzyl)pyridine (NBP) and 4-nitropyridine 1-oxide with various reagents.

Disclaimer: The following data pertains to reactions of 4-(4-nitrobenzyl)pyridine (NBP) and 4-nitropyridine 1-oxide, not 4-(4-nitrobenzyl)pyridine 1-oxide. This information is presented to illustrate the kinetic analysis common for this class of compounds.

Table 1: Reaction Rate Constants for Alkylation of 4-(4-Nitrobenzyl)pyridine (NBP) by Styrene (B11656) Oxide Analogues Data sourced from a study on in vitro alkylation activity using NBP as a nucleophile. nih.gov

| Alkylating Agent | Rate of NBP Alkylation (Relative) |

| Styrene oxide (SO) | > |

| 4-Vinyltoluene oxide (VTO) | > |

| 3,5-Dimethylstyrene oxide (DMSO) | |

| 4-Nitrostyrene oxide (NSO) | Did not react |

Table 2: Kinetic Data for the Reaction of 4-Substituted Pyridine 1-Oxides with Piperidine in Ethanol Data extracted from a study on nucleophilic displacements in substituted pyridine N-oxides. rsc.org

| Compound | Temperature (°C) | k (l. mole⁻¹ sec.⁻¹) | E (kcal. mole⁻¹) | log A |

| 4-Nitropyridine 1-oxide | 30.0 | 6.23 x 10⁻⁶ | 17.2 | 5.8 |

| 4-Bromopyridine 1-oxide | 100.0 | 1.15 x 10⁻⁵ | 25.1 | 9.0 |

| 4-Chloropyridine 1-oxide | 100.0 | 2.5 x 10⁻⁷ | 27.6 | 8.8 |

The relationship between the structure of a reagent and its reactivity is a fundamental concept in organic chemistry. For alkylation reactions involving NBP, the rate of reaction is highly dependent on the structure of the alkylating agent. For example, in the alkylation of NBP by styrene oxide analogues, the rate correlates with the rate of hydrolysis of the epoxides. nih.gov

In the case of nucleophilic substitution on the pyridine N-oxide ring, the nature of the substituent at the 4-position dramatically influences the reaction rate. Studies on the reaction of 4-substituted pyridine 1-oxides with piperidine show that the mobility of the leaving group follows the order NO₂ > Br > Cl. rsc.org The 4-nitro-substituted compound reacts significantly faster and with a lower activation energy than the halo-substituted analogues. This is attributed to the powerful electron-withdrawing nature of the nitro group, which stabilizes the transition state. rsc.org Based on these findings, the reactivity of 4-(4-nitrobenzyl)pyridine 1-oxide in NAS reactions where the entire nitrobenzylpyridine group would act as a leaving group would be expected to be low; instead, reactions involving the N-oxide oxygen or substitution of the nitro group on the benzyl (B1604629) ring are more plausible.

Deoxygenation Reactions of Pyridine N-Oxides

The deoxygenation of the N-oxide to regenerate the parent pyridine is a common and synthetically useful transformation. This reaction is often performed after the N-oxide has served its purpose, for instance, directing an electrophilic substitution to the 4-position. bhu.ac.in

Several methods are available for the deoxygenation of pyridine N-oxides. A notable modern approach involves photocatalysis. For example, a rhenium-based complex, [Re(4,4′-tBu-bpy)(CO)₃Cl], has been shown to be an efficient photocatalyst for the deoxygenation of a variety of pyridine N-oxides under ambient conditions. nih.gov This method is effective for N-oxides with a wide range of reduction potentials and represents a versatile tool for this transformation. Such methods would be applicable to 4-(4-nitrobenzyl)pyridine 1-oxide, allowing for its conversion back to 4-(4-nitrobenzyl)pyridine.

Reductive Methodologies and Conditions

The reduction of 4-(4-nitrobenzyl)pyridine 1-oxide involves two primary reactive sites: the N-oxide functional group and the nitro group on the benzyl ring. Various reductive methodologies can be employed, with the outcome and selectivity depending significantly on the chosen reagents and reaction conditions.

Common approaches for the deoxygenation of the pyridine N-oxide moiety include catalytic hydrogenation. For instance, methods using catalysts like Raney Nickel or palladium on carbon (Pd/C) are effective for the reduction of pyridine N-oxides. researchgate.netorganic-chemistry.org The use of ammonium (B1175870) formate (B1220265) with Pd/C offers a mild and efficient method for converting pyridine N-oxides to the corresponding piperidines, though it can also be controlled to yield the deoxygenated pyridine. organic-chemistry.org Other systems for deoxygenation include reagents like low-valent titanium (e.g., TiCl₄/SnCl₂) researchgate.net or sulfur dioxide at elevated temperatures. google.com More contemporary methods utilize photocatalysis, for example, with rhenium complexes such as [Re(4,4′-tBu-bpy)(CO)₃Cl], which can deoxygenate pyridine N-oxides under ambient conditions. nih.gov Visible light-mediated metallaphotoredox catalysis also presents a highly chemoselective option for deoxygenating N-heterocyclic N-oxides. organic-chemistry.org

The nitro group is also susceptible to reduction under many of these conditions. Catalytic hydrogenation is a standard industrial method for reducing aromatic nitro compounds to amines, often employing catalysts like Pd/C. google.com Depending on the conditions, the reduction of the nitro group can proceed stepwise to form nitroso, hydroxylamino, and finally the amino group. Biocatalytic methods using nitroreductases have also been developed for the reduction of nitroaromatic compounds. google.com

The selective reduction of one group in the presence of the other can be challenging. However, certain reagents exhibit chemoselectivity. For example, visible light-mediated deoxygenation has been shown to tolerate nitro groups while reducing the N-oxide. organic-chemistry.org Conversely, specific conditions can be tailored to reduce the nitro group while leaving the N-oxide intact.

Table 1: Summary of Reductive Methodologies for Pyridine N-oxides and Nitroarenes

| Reductive Method | Reagent/Catalyst | Target Group | Product | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Raney Nickel | Pyridine N-oxide | Pyridine | researchgate.net |

| Catalytic Hydrogenation | Pd/C, H₂ | Aromatic Nitro | Aromatic Amine | google.com |

| Transfer Hydrogenation | Ammonium Formate, Pd/C | Pyridine N-oxide | Piperidine | organic-chemistry.org |

| Low-Valent Titanium | TiCl₄/SnCl₂ | Pyridine N-oxide | Pyridine | researchgate.net |

| Sulfur Dioxide Reduction | SO₂ | Pyridine N-oxide | Pyridine | google.com |

| Photocatalysis | [Re(4,4′-tBu-bpy)(CO)₃Cl] | Pyridine N-oxide | Pyridine | nih.gov |

| Metallaphotoredox | Photoredox Catalyst | Pyridine N-oxide | Pyridine | organic-chemistry.org |

| Biocatalysis | Nitroreductase | Aromatic Nitro | Aromatic Amine | google.com |

Mechanistic Pathways of Deoxygenation

The deoxygenation of the N-oxide group in 4-(4-nitrobenzyl)pyridine 1-oxide can proceed through several mechanistic pathways, dictated by the choice of reducing agent.

In photocatalytic systems using rhenium complexes, the mechanism involves the generation of a high-energy species upon light irradiation. This excited state of the catalyst is capable of reducing the pyridine N-oxide, which has a reduction potential of approximately -1.04 V vs. SHE. nih.gov The process circumvents the need for harsh chemical reductants by utilizing light energy to drive the reaction. nih.gov

Visible-light mediated metallaphotoredox catalysis provides another pathway. In this mechanism, a photocatalyst absorbs visible light and enters an excited state. It then transfers an electron to the N-heterocyclic N-oxide, initiating the deoxygenation process. The reaction is completed by a stoichiometric reductant, such as a Hantzsch ester, which regenerates the catalyst. organic-chemistry.org This method is noted for its high chemoselectivity, allowing for the deoxygenation of the N-oxide without affecting other reducible groups like nitro functions. organic-chemistry.org

When using metallic reagents, the mechanism often involves direct oxygen atom transfer from the N-oxide to the metal. For example, with low-valent titanium reagents, the titanium species acts as an oxophile, abstracting the oxygen atom from the pyridine N-oxide to form a stable titanium oxide and the reduced pyridine. researchgate.net

The reduction of the nitro group can also follow distinct pathways. A common route involves a stepwise reduction from the nitro group (NO₂) to a nitroso (NO) intermediate, then to a hydroxylamine (B1172632) (NHOH), and finally to the amine (NH₂). google.com An alternative condensation pathway has also been described, particularly in biocatalytic reductions. This involves the condensation of the nitroso and hydroxylamine intermediates to form an azoxy compound. The azoxy intermediate is then sequentially reduced to an azo compound, a hydrazo compound, and ultimately cleaved to yield two molecules of the final amine product. google.com

Complexation and Coordination Chemistry

Ligand Behavior with Transition Metal Ions

4-(4-Nitrobenzyl)pyridine 1-oxide can function as a ligand, coordinating to transition metal ions primarily through the oxygen atom of the N-oxide group. The lone pairs on the oxygen atom make it an effective donor for metal centers. The presence of the electron-withdrawing nitro group on the benzyl substituent influences the electron density on the pyridine N-oxide moiety, which in turn can affect the strength of the metal-ligand bond.

Studies on similar molecules, such as methyl-substituted 4-nitropyridine N-oxides, demonstrate their ability to form stable mono- and dinuclear complexes with transition metal ions like copper(II). nih.gov In these complexes, the 4-nitropyridine N-oxide derivative acts as a monodentate ligand, coordinating via the N-oxide oxygen. The resulting complexes can adopt various geometries, such as trans- and cis-square planar configurations. nih.gov It is also possible for the ligand to bridge two metal centers, leading to the formation of polynuclear structures. The coordination behavior is also influenced by the solvent, as solvent molecules can coordinate to the metal center, sometimes leading to the breakdown of dinuclear species into mononuclear ones in solution. nih.gov

The coordination of the pyridine N-oxide group to a metal ion, such as ruthenium, can lead to the formation of coordination crosslinks in polymeric systems. kpi.ua This demonstrates the ability of the N-oxide functional group to act as a bridge between metal centers, a behavior that could be extrapolated to discrete molecular complexes of 4-(4-nitrobenzyl)pyridine 1-oxide. kpi.ua

Spectroscopic Characterization of Metal Complexes

The formation of metal complexes with 4-(4-nitrobenzyl)pyridine 1-oxide can be extensively studied and confirmed using various spectroscopic techniques, most notably infrared (IR) and UV-visible spectroscopy.

Infrared (IR) Spectroscopy is a powerful tool for characterizing the coordination of the N-oxide ligand. The N-O stretching vibration (ν(N-O)) in the free ligand is a key diagnostic peak. Upon coordination to a metal ion through the oxygen atom, the electron density is drawn from the N-O bond towards the metal. This weakens the N-O bond, resulting in a shift of the ν(N-O) band to a lower frequency (redshift) in the IR spectrum of the complex. The magnitude of this shift can provide an indication of the strength of the metal-ligand bond. nih.gov Additionally, the coordination of the pyridine ring can be observed. For instance, the in-plane C-N stretching vibration of the pyridine ring often experiences a shift to a higher frequency (blueshift) upon coordination to a metal center like ruthenium. kpi.ua New bands corresponding to metal-oxygen (M-O) stretching vibrations may also appear in the far-infrared (FIR) region of the spectrum. nih.gov

UV-Visible Spectroscopy provides information about the electronic transitions within the complex and the coordination geometry around the metal ion. The electronic absorption spectra of the complexes will differ from that of the free ligand. The spectra typically show bands arising from internal ligand transitions (π → π* and n → π*) and d-d transitions of the metal center. The position and intensity of these d-d bands are sensitive to the ligand field environment and the geometry of the complex (e.g., octahedral, square planar). nih.gov Charge-transfer bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), may also be observed.

Table 2: Spectroscopic Data for Characterization of Metal Complexes

| Spectroscopic Technique | Key Feature | Observation upon Complexation | Information Gained | Reference |

|---|---|---|---|---|

| Infrared (IR) Spectroscopy | N-O stretch (ν(N-O)) | Shift to lower frequency (redshift) | Confirmation of coordination, M-O bond strength | nih.gov |

| Infrared (IR) Spectroscopy | Pyridine C-N stretch | Shift to higher frequency (blueshift) | Confirmation of coordination | kpi.ua |

| Far-Infrared (FIR) Spectroscopy | M-O stretch | Appearance of new bands | Direct evidence of metal-oxygen bond formation | nih.gov |

| UV-Visible Spectroscopy | d-d transitions | Appearance of new bands in the visible region | Coordination geometry, ligand field strength | nih.gov |

| UV-Visible Spectroscopy | Ligand-centered transitions | Shifts in π → π* and n → π* bands | Effect of coordination on ligand electronics | researchgate.net |

Applications of 4 4 Nitrobenzyl Pyridine 1 Oxide in Chemical Research and Methodology Development

As a Model Nucleophile in Chemical Reactivity Studies

4-(4-Nitrobenzyl)pyridine (B86830) 1-oxide serves as an important model nucleophile in the study of chemical reactivity, particularly in understanding the interactions between electrophiles and nucleophiles and in mimicking the nucleophilic characteristics of DNA.

Mechanistic Investigations of Electrophile-Nucleophile Interactions

The reactivity of 4-(4-nitrobenzyl)pyridine (NBP), a related compound, offers significant insights into alkylation mechanisms. acs.org Kinetic studies of its reactions in vitro provide a deeper understanding of these processes. acs.org The NBP assay, a method based on the reaction between an alkylating agent and NBP, has evolved from a qualitative tool to a valuable physicochemical method. acs.org This assay allows for the application of chemical reactivity principles to the study of DNA's interaction with alkylating agents. acs.org

Theoretical and experimental studies on nucleophilic aromatic substitution (S(N)Ar) reactions have utilized amines reacting with 1-fluoro-2,4-dinitrobenzene (B121222) to understand specific nucleophile-electrophile interactions. researchgate.net These studies have shown that hydrogen bonding can activate both the electrophile and the nucleophile. researchgate.net In nickel-catalyzed cross-coupling reactions, the mechanism of activating C(sp3) bonds differs depending on the electrophile, highlighting the nuanced nature of these interactions. nih.gov

Pyridine (B92270) N-oxides, in general, exhibit "supernucleophilicity" towards unsaturated substrates. researchgate.net The oxygen atom of the N-oxide typically initiates an attack on an electrophile, which is then followed by the addition of a nucleophile. scripps.edu

Role as a DNA Nucleophilicity Model in Chemical Assays

Organic electrophiles pose a threat by potentially attacking DNA bases, which can lead to mutagenesis and carcinogenesis. nih.gov The aromatic nitrogen sites in DNA bases are particularly nucleophilic, with the N7 position of guanine (B1146940) being a common target for electrophilic xenobiotics. nih.gov 4-(4-Nitrobenzyl)pyridine (NBP) serves as a model nucleophile that mimics this aromatic nitrogen unit in DNA. nih.gov

The NBP assay is a well-established method for evaluating the activity of alkylating agents. acs.org The principle of this assay is the formation of a colored product resulting from the reaction between the alkylating agent and NBP, which acts as a trap with nucleophilic properties similar to those of DNA bases. acs.org This makes NBP a valuable tool for screening organic electrophiles for their DNA reactivity and associated mutagenic and carcinogenic potential, offering a non-animal testing alternative. nih.gov The validity of NBP as a model for DNA nucleophilicity, specifically for the N7 position of guanosine, has been a subject of detailed analysis. acs.org

In Analytical Chemistry Methodologies

4-(4-Nitrobenzyl)pyridine and its N-oxide derivative are instrumental in the development of analytical methods for detecting and quantifying potentially harmful substances like alkylating agents.

Spectroscopic Methods for Detecting Alkylating Agents

Spectrophotometric methods utilizing substituted pyridines, such as 4-(4-nitrobenzyl)pyridine (NBP), are employed for the determination of alkylating agents. The reaction between NBP and an alkylating agent produces a substituted N-alkylpyridinium cation, which can be quantified. The original NBP procedure has been noted for its relatively low sensitivity.

A chemoassay that uses NBP as a model nucleophile has been developed for the photometric screening of the DNA reactivity of various organic compounds, including epoxides and sulfur heterocycles. nih.gov This kinetic assay measures the second-order rate constants of the reaction between the electrophile and NBP. nih.gov Another method involves the use of NBP in conjunction with a chemical activation system to detect both direct and indirect alkylating agents. umich.edu This system mimics the metabolic activation of compounds in mammals and has shown good correlation with mutagenicity and carcinogenicity tests. umich.edu For instance, trichloroethylene, which is not a direct alkylating agent, can be activated to form a product that reacts with NBP, showing a distinct absorbance maximum at 540 nm. umich.edu The nucleophilic selectivity of chloroethylene oxide, a carcinogenic metabolite, was determined using the NBP assay, yielding a Swain-Scott's constant 's' of 0.71. nih.gov

Use in Colorimetric Detection Systems

The reaction of 4-(4-nitrobenzyl)pyridine (NBP) with alkylating agents forms the basis of colorimetric detection systems. umich.edu Upon alkylation, NBP forms a violet-colored product, providing a visual indication of the presence of the alkylating agent. umich.edu This property has been utilized to develop sensitive and quantitative analytical reagents for both direct and induced alkylating agents. umich.edu

Modifications to the original NBP colorimetric method have been made to increase its sensitivity for determining alkylating cytostatics in plasma. nih.gov These enhancements include protein precipitation, sample volume reduction, and precise pH control. nih.gov The development of new colorimetric chemodosimeters, while not directly using 4-(4-nitrobenzyl)pyridine 1-oxide, highlights the ongoing research into pyridine-based sensors for detecting various analytes. For example, 4-(pyrrol-1-yl)pyridine has been shown to be a highly selective and sensitive colorimetric sensor for nitrite (B80452) ions in aqueous solutions, changing from yellow to pink upon detection. nih.gov

As a Reagent or Intermediate in Organic Synthesis

4-(4-Nitrobenzyl)pyridine 1-oxide and its parent compound are valuable reagents and intermediates in the field of organic synthesis. The pyridine N-oxide moiety, in general, offers unique reactivity compared to the parent pyridine. scripps.edu Pyridine N-oxides are more nucleophilic and electrophilic than pyridines, have a higher dipole moment, and are weaker bases. scripps.edu

The synthesis of 4-nitropyridine (B72724) 1-oxide is typically achieved through the nitration of pyridine N-oxide. nih.gov This compound serves as a building block in the synthesis of more complex molecules. ontosight.aisigmaaldrich.com For instance, chiral 4-aryl-pyridine-N-oxides have been designed and synthesized as efficient nucleophilic organocatalysts for acyl transfer reactions. acs.org These catalysts have proven effective in the acylative dynamic kinetic resolution of various compounds. acs.org The presence of the nitro group in pyridine-N-oxides can significantly influence their reactivity and has been linked to increased antifungal activity. nih.gov

The structural and electronic properties of 4-nitropyridine N-oxide have been studied extensively. The nitro group is coplanar with the pyridine ring, allowing for conjugation between the π-systems. nih.gov This structural feature is crucial for its reactivity and applications in various chemical transformations.

Precursor to Other Pyridine Derivatives

4-(4-Nitrobenzyl)pyridine 1-oxide serves as a versatile precursor for a variety of substituted pyridine derivatives. The reactivity of both the pyridine N-oxide and the nitro group can be exploited to introduce diverse functionalities. The N-oxide group significantly influences the reactivity of the pyridine ring, making it susceptible to both electrophilic and nucleophilic attacks at different positions.

The nitro group on the benzyl (B1604629) substituent is a key functional handle. It can be readily reduced to an amino group, which can then undergo a wide range of further transformations. For instance, the resulting aminobenzyl moiety can be diazotized and converted to various other substituents, or it can be acylated or alkylated to build more complex molecular architectures.

Furthermore, the pyridine N-oxide itself can be a protecting group or an activating group. For example, the oxygen atom can be removed through deoxygenation to yield the corresponding 4-(4-nitrobenzyl)pyridine. This process is valuable in multi-step syntheses where the N-oxide is used to direct a reaction and is no longer needed in the final product.

Role in Multi-Step Synthetic Sequences

The utility of 4-(4-Nitrobenzyl)pyridine 1-oxide and related structures as intermediates in multi-step synthetic sequences is well-documented. Pyridine derivatives, including those with nitro and N-oxide functionalities, are crucial components in the synthesis of pharmaceutically active compounds. google.com For example, substituted pyridines are key intermediates in the preparation of proton pump inhibitors like omeprazole. google.com

Researchers utilize compounds like 4-(4-Nitrobenzyl)pyridine as building blocks in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. chemimpex.com Its structure allows it to be a key intermediate in the development of new compounds with potential therapeutic applications. chemimpex.com The ability of the core structure to undergo various chemical transformations makes it an integral part of synthetic pathways aimed at creating diverse chemical libraries for drug discovery. chemimpex.com A typical synthetic transformation involves the reduction of the nitro group, as seen in the hydrogenation of 4-(4-nitrobenzyl)pyridine to yield 4-(piperidin-4-ylmethyl)-phenylamine.

In Asymmetric Catalysis

Chiral pyridine N-oxides have emerged as a significant class of organocatalysts in asymmetric synthesis. nih.govresearchgate.net Their ability to act as powerful Lewis bases allows them to activate a variety of reagents, leading to high levels of enantioselectivity in a range of chemical transformations. nih.gov The N-oxide oxygen atom is a potent nucleophile, which is a key property for its catalytic activity. acs.org

Design and Synthesis of Chiral Pyridine N-Oxide Catalysts

The development of novel and efficient chiral nucleophilic organocatalysts is a major focus in asymmetric catalysis. acs.org Chiral pyridine N-oxides are designed to create a specific chiral environment around the catalytically active N-oxide group. This is often achieved by introducing chiral auxiliaries or building a chiral scaffold around the pyridine N-oxide core. chemrxiv.orgnih.gov

One strategy involves the synthesis of chiral 4-aryl-pyridine-N-oxides (ArPNOs). acs.org This design overcomes the limitation of requiring a dialkylamino group at the C-4 position for catalytic activity, allowing for greater structural diversity. acs.org The synthesis of such catalysts can involve multi-step sequences, for example, starting from a substituted pyridine N-oxide which is then coupled with a chiral moiety. acs.org

A general synthetic approach to chiral ArPNOs is outlined below:

| Step | Reaction | Purpose |

|---|---|---|

| 1 | Reaction of a chiral amine (e.g., L-prolinamide) with a functionalized pyridine N-oxide (e.g., 3-bromo-4-nitro-pyridine-N-oxide). | Introduction of the chiral component. |

| 2 | Conversion of the nitro group to a better leaving group, such as a chloro group. | Facilitates the subsequent coupling reaction. |

This synthetic flexibility allows for the creation of a library of catalysts that can be screened for optimal performance in a specific asymmetric reaction. The resulting enantioenriched pyridine N-oxides can then be used in various synthetic applications. chemrxiv.org

Mechanistic Understanding of Catalytic Processes

Mechanistic studies are crucial for understanding how chiral pyridine N-oxide catalysts achieve high levels of stereocontrol. Control experiments and computational studies have shed light on the catalytic cycle and the factors governing enantioselectivity. acs.org

A key finding is the superior nucleophilicity of the oxygen atom in a pyridine N-oxide compared to the nitrogen atom in the corresponding pyridine. acs.org This enhanced nucleophilicity is essential for the catalyst's activity. In acyl transfer reactions, for example, the N-oxide attacks the acylating agent to form a highly reactive acyloxypyridinium intermediate. acs.org

The proposed catalytic cycle for an acylative dynamic kinetic resolution catalyzed by a chiral ArPNO involves the following key steps:

Formation of the Acyloxypyridinium Ion: The chiral pyridine N-oxide catalyst reacts with an anhydride (B1165640) to form a chiral acyloxypyridinium cation.

Nucleophilic Attack: The substrate, such as an azole hemiaminal, attacks the acyloxypyridinium ion. This step is often the rate-determining and enantioselectivity-determining step. acs.org

Product Formation and Catalyst Regeneration: The transfer of the acyl group to the substrate yields the product and regenerates the chiral N-oxide catalyst.

Studies have shown that the N-oxide group is critical for both catalytic activity and the induction of chirality. acs.org When the N-oxide is reduced to the corresponding pyridine, a significant drop in both yield and enantioselectivity is observed. acs.org This underscores the indispensable role of the N-oxide functionality in this class of catalysts.

Solid State Chemistry and Crystallography of 4 4 Nitrobenzyl Pyridine 1 Oxide and Its Adducts

Single-Crystal X-ray Diffraction Analysis of 4-(4-Nitrobenzyl)pyridine (B86830) (for illustrative purposes)

Determination of Molecular Conformation and Dihedral AnglesIn the crystal structure of 4-(4-Nitrobenzyl)pyridine, the molecule adopts a twisted conformation.researchgate.netThe dihedral angle between the planes of the pyridine (B92270) and the nitrophenyl rings is a significant 78.43°.researchgate.netThis twist minimizes steric hindrance and dictates the overall molecular shape. The nitro group, by contrast, is nearly coplanar with the benzene (B151609) ring to which it is attached, which facilitates electronic conjugation.researchgate.net

Table 1: Selected Crystallographic Data for 4-(4-Nitrobenzyl)pyridine This table is based on data for the related compound 4-(4-Nitrobenzyl)pyridine and is for illustrative purposes only.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₀N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Pyridine-Benzene) | 78.43° |

Source: Acta Crystallographica Section E, 2013, E69, o1164 researchgate.net

Supramolecular Chemistry and Crystal Engineering of 4-(4-Nitrobenzyl)pyridine (for illustrative purposes)

Influence of Molecular Packing on Solid-State PropertiesThe specific arrangement of molecules in the solid state, including the formation of dimers and ribbons, dictates the material's bulk properties such as its melting point, solubility, and mechanical characteristics. The dense packing achieved through this combination of hydrogen bonding and π-stacking contributes to the stability of the crystalline form.researchgate.net

The introduction of an N-oxide group in 4-(4-Nitrobenzyl)pyridine 1-oxide would be expected to significantly alter these structural motifs. The N-oxide group is a strong hydrogen bond acceptor and its presence would likely introduce new, more dominant hydrogen bonding patterns, potentially involving C-H···O(N-oxide) interactions. This could lead to different supramolecular synthons, altering the formation of dimers or ribbons and ultimately resulting in a completely different crystal packing and solid-state properties. However, without experimental crystallographic data, any description of the N-oxide's structure remains speculative.

Synthesis and Reactivity of Advanced Derivatives and Analogues of 4 4 Nitrobenzyl Pyridine 1 Oxide

Functionalization at the Nitrobenzyl Moiety

The nitrobenzyl group of 4-(4-nitrobenzyl)pyridine (B86830) 1-oxide offers two primary sites for functionalization: the nitro group and the benzylic carbon. These modifications are crucial for modulating the electronic properties and steric profile of the molecule.

Reduction of the Nitro Group:

A key transformation is the reduction of the nitro group to an amino group, which significantly alters the electronic nature of the substituent from strongly electron-withdrawing to strongly electron-donating. This conversion opens up a plethora of subsequent derivatization reactions, such as diazotization and amide formation. Common methods for this reduction include catalytic hydrogenation and the use of metals in acidic media. masterorganicchemistry.com

For instance, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel is highly effective. masterorganicchemistry.com The reaction conditions can be tuned to achieve selective reduction of the nitro group without affecting the pyridine (B92270) N-oxide moiety. Another widely used method involves the use of metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comscispace.com

| Reagent/Catalyst | Conditions | Product | Reference |

| H₂, Pd/C | Methanol | 4-(4-Aminobenzyl)pyridine 1-oxide | masterorganicchemistry.com |

| Sn, HCl | Heat | 4-(4-Aminobenzyl)pyridine 1-oxide | masterorganicchemistry.comscispace.com |

| Fe, HCl | Heat | 4-(4-Aminobenzyl)pyridine 1-oxide | masterorganicchemistry.com |

| Platinum(IV) oxide, H₂ | Ethanol, HCl | 4-(Piperidin-4-ylmethyl)phenylamine* |

*Note: In this specific documented procedure, hydrogenation with platinum(IV) oxide in the presence of hydrochloric acid led to the reduction of both the nitro group and the pyridine ring of the parent compound, 4-(4-nitrobenzyl)pyridine.

Reactions at the Benzylic Position:

The benzylic carbon, being adjacent to the aromatic ring, exhibits enhanced reactivity. chemistrysteps.com This position is susceptible to free-radical, nucleophilic substitution, and oxidation reactions.

Halogenation: Free-radical bromination of the benzylic position can be achieved using N-bromosuccinimide (NBS) with a radical initiator like light or AIBN. This introduces a bromine atom, which is an excellent leaving group for subsequent nucleophilic substitution reactions. chemistrysteps.comyoutube.com

Oxidation: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the benzylic carbon to a carbonyl group, yielding 4-(4-nitrobenzoyl)pyridine (B5580117) 1-oxide. This requires the presence of at least one hydrogen atom at the benzylic position. chemistry.coachyoutube.com

Nucleophilic Substitution: Benzylic halides derived from 4-(4-nitrobenzyl)pyridine 1-oxide can readily undergo SN1 and SN2 reactions. The stability of the benzylic carbocation or the accessibility for backside attack allows for the introduction of a wide range of nucleophiles, such as hydroxides, alkoxides, and cyanides. khanacademy.org

Modifications of the Pyridine Ring

The pyridine N-oxide ring in 4-(4-nitrobenzyl)pyridine 1-oxide is activated towards both electrophilic and nucleophilic attack, making it a versatile platform for introducing further substituents.

The chemistry of 4-nitropyridine-N-oxide serves as a valuable model for the reactivity of the pyridine core in the target molecule. sciencemadness.org The nitro group at the 4-position of the pyridine N-oxide is a good leaving group and can be readily displaced by various nucleophiles. sciencemadness.org This suggests that if a nitro group were present at the 4-position of the pyridine ring itself (in a hypothetical analogue), it would be a key site for functionalization.

More generally, for pyridine N-oxides, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for C-H functionalization. For example, palladium-catalyzed direct arylation or alkenylation at the C2 position of the pyridine N-oxide ring allows for the introduction of various substituents. researchgate.net Similarly, the addition of Grignard reagents can introduce alkyl or aryl groups at the 2-position. organic-chemistry.org These methods can be applied to 4-(4-nitrobenzyl)pyridine 1-oxide to generate a library of C2-substituted derivatives.

| Reaction Type | Reagents | Position of Substitution | Product Type | Reference |

| Direct Arylation | Ar-X, Pd catalyst | C2 | 2-Aryl-4-(4-nitrobenzyl)pyridine 1-oxide | researchgate.net |

| Alkenylation | Alkene, Pd catalyst | C2 | 2-Alkenyl-4-(4-nitrobenzyl)pyridine 1-oxide | researchgate.net |

| Alkylation/Arylation | Grignard Reagent (RMgX) | C2 | 2-Alkyl/Aryl-4-(4-nitrobenzyl)pyridine 1-oxide | organic-chemistry.org |

| Amination | Ts₂O, Amine | C2 | 2-Amino-4-(4-nitrobenzyl)pyridine 1-oxide | researchgate.net |

Development of Chiral Analogues

The development of chiral analogues of pyridine N-oxides has gained significant attention, particularly for their use as asymmetric nucleophilic catalysts. While direct synthesis of chiral derivatives starting from 4-(4-nitrobenzyl)pyridine 1-oxide is not extensively documented, the principles for creating chiral pyridine N-oxide catalysts are well-established and applicable. acs.org

A successful strategy involves the introduction of a chiral auxiliary onto the pyridine N-oxide scaffold. For instance, chiral 4-aryl-pyridine-N-oxides (ArPNOs) have been designed and synthesized as highly efficient acyl transfer catalysts. acs.org The synthesis often involves a Suzuki-Miyaura coupling to introduce an aryl group at the 4-position of a pre-functionalized pyridine N-oxide. A chiral moiety, such as one derived from L-prolinamide, can be attached at a different position on the ring to impart chirality.

This design overcomes the limitation of traditional chiral DMAP-N-oxide catalysts, where a dialkylamino group is required at the C-4 position. By placing an aryl group at the C-4 position, a new class of chiral catalysts with different steric and electronic properties can be accessed. acs.org

Reactivity Profiles of Substituted Derivatives and Their Mechanistic Implications

The introduction of substituents at either the nitrobenzyl moiety or the pyridine ring significantly influences the reactivity of the resulting derivatives.

Mechanistic Insights from Reactivity:

The N-oxide group plays a crucial role in the reactivity of these compounds. It acts as an internal nucleophile and can enhance the electrophilicity of the pyridine ring at the C2 and C4 positions. In catalytic applications, the N-oxide oxygen is often the primary nucleophilic site. acs.org

Mechanistic studies on chiral ArPNO-catalyzed reactions have shown that the N-oxide group is essential for high catalytic activity and enantioselectivity. acs.org The reaction proceeds through the formation of an acyloxypyridinium cation intermediate. The nucleophilicity of the N-oxide oxygen is found to be greater than that of the nitrogen in the corresponding pyridine, leading to a more efficient catalytic cycle. acs.org

The electronic nature of the substituents has a predictable effect on reactivity. Electron-withdrawing groups on the pyridine ring, for example, will increase its susceptibility to nucleophilic attack. Conversely, converting the nitro group on the benzyl (B1604629) moiety to an electron-donating amino group will increase the electron density of the entire molecule, potentially affecting the reactivity of the pyridine N-oxide ring.

The N-O bond in pyridine N-oxides has a bond dissociation enthalpy that is influenced by the substituents on the ring. mdpi.com This bond can be cleaved under certain conditions, leading to deoxygenation back to the corresponding pyridine. This reactivity is often exploited in synthesis, where the N-oxide is used to direct substitution and is then removed in a final step. sciencemadness.org

Q & A

What is the role of 4-(4-nitrobenzyl)pyridine 1-oxide (NBP) in detecting alkylating agents, and how does its methodology compare to DNA-based assays?

Level: Basic

Answer:

NBP serves as a colorimetric indicator for alkylating agents due to its structural similarity to guanine, a DNA nucleobase. It reacts with alkylating agents via nucleophilic substitution, forming colored adducts detectable by UV-Vis spectroscopy. Unlike DNA-based assays, NBP offers simplicity, rapid results, and avoids the need for complex biological systems or expensive equipment. Methodologically, NBP assays involve dissolving the compound in a polar aprotic solvent (e.g., acetone), incubating with the test agent, and measuring absorbance changes at ~540 nm after acidification .

How can researchers optimize the synthesis of NBP to ensure high purity and yield for spectroscopic studies?

Level: Basic

Answer:

Synthesis typically involves nitrobenzyl substitution on pyridine N-oxide. Key steps include:

- Purification via recrystallization from acetone/ethanol mixtures to remove unreacted 4-nitrobenzyl chloride.

- Monitoring reaction progress using thin-layer chromatography (TLC) with silica plates and UV visualization.

- Final purity verification via melting point analysis (expected range: 72–74°C) and HPLC (>98% purity) .

Storage at 0–6°C in amber glass vials prevents photodegradation .

What are the limitations of using NBP as a DNA surrogate in mutagenicity assays, and how can experimental artifacts be mitigated?

Level: Advanced

Answer:

NBP may produce false positives/negatives due to:

- Chemical artifacts : Non-specific reactions with non-alkylating electrophiles (e.g., epoxides).

- Solvent effects : Polar solvents enhance reactivity, potentially overestimating alkylation potential.

Mitigation strategies: - Validate results with complementary assays (e.g., Ames test).

- Use kinetic studies to distinguish reaction mechanisms (e.g., SN1 vs. SN2 pathways) .

How do solvent polarity and excited-state dipole moments influence the fluorescence properties of NBP derivatives in photophysical studies?

Level: Advanced

Answer:

NBP derivatives like 4-(9H-carbazol-9-yl)pyridine 1-oxide (CPNO) exhibit solvent-dependent fluorescence due to large excited-state dipole moments. In polar solvents (e.g., DMSO), stabilization of the excited state leads to red-shifted emission and increased Stokes shifts. Methodologically:

- Measure UV-Vis and fluorescence spectra across solvents of varying polarity indices (e.g., hexane to water).

- Calculate dipole moments using Lippert-Mataga plots or time-dependent density functional theory (TD-DFT) .

What spectroscopic techniques are critical for characterizing NBP-coordinated metal complexes, and how do ligand substitutions alter their electronic properties?

Level: Advanced

Answer:

For Ru(II)-NBP complexes (e.g., [Ru(CO)Cl(NBP)]):

- IR spectroscopy : Confirm CO ligand presence (ν(CO) ~1900–2050 cm⁻¹).

- UV-Vis spectroscopy : Identify metal-to-ligand charge transfer (MLCT) bands (400–600 nm).

- X-ray crystallography : Resolve coordination geometry (e.g., octahedral vs. square planar).

Pseudohalide substitutions (SCN⁻ → NCO⁻) lower MLCT energy due to stronger σ-donor effects, altering emission quantum yields .

How do non-linear dose-response relationships in NBP-based mutagenicity assays impact risk assessment of low-dose alkylating agents?

Level: Advanced

Answer:

Some alkylators (e.g., nitrosamines) exhibit threshold effects, where mutagenicity is negligible below a critical concentration. This challenges linear extrapolation models. To address:

- Conduct high-resolution dose-response curves (0.1–100 µM).

- Apply benchmark dose (BMD) modeling to identify thresholds.

- Compare with in vivo data to validate low-dose relevance .

What safety protocols are essential for handling NBP in synthetic chemistry laboratories?

Level: Basic

Answer:

Critical precautions include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill management : Neutralize with 10% sodium bicarbonate before disposal.

- Storage : In airtight containers at –20°C, segregated from oxidizing agents .

How can computational methods (e.g., DFT) enhance the interpretation of NBP’s reactivity and spectroscopic data?

Level: Advanced

Answer:

Density functional theory (DFT) predicts:

- Reactivity : Frontier molecular orbitals (HOMO/LUMO) identify nucleophilic sites (e.g., pyridine N-oxide oxygen).

- Spectra : Simulate UV-Vis transitions (e.g., MLCT bands) and compare with experimental data.

- Solvent effects : COSMO-RS models quantify solvent polarity impacts on reaction kinetics .

What analytical standards and reference materials are recommended for quantifying NBP in complex matrices?

Level: Basic

Answer:

- Primary standard : USP-grade NBP (≥98% purity, verified via HPLC).

- Internal standards : Deuterated analogs (e.g., d₃-NBP) for LC-MS/MS.

- Calibration curves : Linear range 0.1–100 µg/mL in acetonitrile/water (70:30) .

How does the nitro group in NBP influence its electronic structure and reactivity in comparison to non-nitrated analogs?

Level: Advanced

Answer:

The nitro group:

- Electron-withdrawing effect : Reduces electron density at the benzyl carbon, enhancing susceptibility to nucleophilic attack.

- Resonance stabilization : Delocalizes negative charge in the N-oxide moiety, increasing thermal stability.

Comparative studies with 4-benzylpyridine 1-oxide show nitro substitution accelerates alkylation rates by ~3-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.